An In-Depth Technical Guide to 6-Epidemethylesquirolin D
An In-Depth Technical Guide to 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Epidemethylesquirolin D, a diterpenoid natural product, has been isolated from the roots of Euphorbia ebracteolata. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its cytotoxic effects against various cancer cell lines. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this compound.
Chemical Structure and Properties
6-Epidemethylesquirolin D, also known as yuexiandajisu D, is a complex diterpenoid belonging to the rosane class. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Chemical Structure:
Figure 1: 2D Chemical Structure of 6-Epidemethylesquirolin D.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₅ | |
| Molecular Weight | 348.43 g/mol | |
| Appearance | White powder | |
| Optical Rotation | [α]²⁵D +36.78 (c 0.09, CHCl₃) |
Experimental Protocols
Isolation of 6-Epidemethylesquirolin D
6-Epidemethylesquirolin D was first isolated from the roots of the plant Euphorbia ebracteolata. The general procedure involves extraction of the dried plant material with an organic solvent, followed by a series of chromatographic separation steps.
Workflow for Isolation:
Figure 2: Experimental workflow for the isolation of 6-Epidemethylesquirolin D.
Detailed Methodology:
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Extraction: The air-dried and powdered roots of Euphorbia ebracteolata are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction is concentrated.
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Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of petroleum ether-acetone to separate the components based on polarity.
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Further Purification: Fractions containing the target compound are combined and further purified using Sephadex LH-20 column chromatography, with a chloroform-methanol (1:1) mixture as the mobile phase.
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Final Isolation: The final purification is achieved by preparative thin-layer chromatography (TLC) using a chloroform-methanol (15:1) solvent system to yield pure 6-Epidemethylesquirolin D.
Structure Elucidation
The chemical structure of 6-Epidemethylesquirolin D was determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, and HMBC), are utilized to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.
NMR Spectroscopic Data (CDCl₃):
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 1 | 38.9 | 1.55 (m), 1.70 (m) |
| 2 | 19.1 | 1.62 (m) |
| 3 | 42.0 | 1.45 (m) |
| 4 | 33.5 | - |
| 5 | 56.1 | 1.10 (d, 3.0) |
| 6 | 76.8 | 3.65 (s) |
| 7 | 83.4 | 4.15 (s) |
| 8 | 148.2 | - |
| 9 | 118.2 | 6.80 (s) |
| 10 | 145.8 | - |
| 11 | 144.1 | - |
| 12 | 110.9 | 6.75 (s) |
| 13 | 127.2 | - |
| 14 | 149.5 | - |
| 15 | 29.8 | 3.20 (sept, 6.9) |
| 16 | 21.3 | 1.25 (d, 6.9) |
| 17 | 21.3 | 1.25 (d, 6.9) |
| 18 | 29.8 | 0.95 (s) |
| 19 | 21.8 | 0.92 (s) |
| 20 | 33.3 | 1.20 (s) |
Biological Activity
Cytotoxicity
6-Epidemethylesquirolin D has demonstrated cytotoxic activity against several human cancer cell lines. The in vitro cytotoxicity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Cytotoxicity Data (IC₅₀ values):
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| ANA-1 | Mouse macrophage | 2.88 x 10⁻¹ | |
| B16 | Mouse melanoma | > 10 | |
| Jurkat | Human T-cell lymphoma | > 10 |
The data indicates that 6-Epidemethylesquirolin D exhibits slight cytotoxic activity against the ANA-1 mouse macrophage cell line.
Signaling Pathways
Currently, there is limited information available regarding the specific signaling pathways through which 6-Epidemethylesquirolin D exerts its cytotoxic effects. Further research is required to elucidate its mechanism of action. The cytotoxic activity of other diterpenoids isolated from Euphorbia species has been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.
Synthesis
To date, a total synthesis of 6-Epidemethylesquirolin D has not been reported in the scientific literature. The compound is primarily obtained through isolation from its natural source, Euphorbia ebracteolata.
Conclusion
6-Epidemethylesquirolin D is a structurally interesting diterpenoid with modest cytotoxic activity. This technical guide has summarized the currently available information on its structure, isolation, and biological properties. The detailed experimental protocols provided herein will be of value to researchers seeking to further investigate this natural product. Future studies should focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery and development. The lack of a synthetic route also presents an opportunity for synthetic organic chemists.
